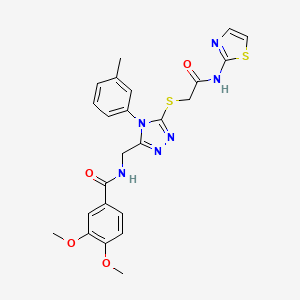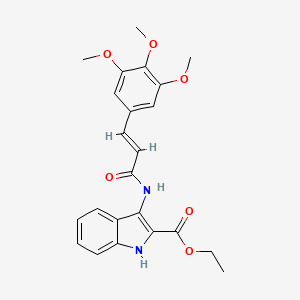
3,4-dimethoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxy groups, a thiazole ring, and a triazole ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 3,4-DIMETHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the methoxy groups and the assembly of the thiazole and triazole rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-DIMETHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, 3,4-DIMETHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE stands out due to its unique combination of functional groups and rings. Similar compounds include those with methoxy groups and triazole rings, but the presence of the thiazole ring and the specific substitution pattern make this compound unique.
Properties
Molecular Formula |
C24H24N6O4S2 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C24H24N6O4S2/c1-15-5-4-6-17(11-15)30-20(13-26-22(32)16-7-8-18(33-2)19(12-16)34-3)28-29-24(30)36-14-21(31)27-23-25-9-10-35-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31) |
InChI Key |
KIQCLNTZAWMACY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylcyclohexyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]tryptophanamide](/img/structure/B14998496.png)
![N-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14998497.png)
![4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]-N-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B14998502.png)
![6-(butan-2-yl)-1-(2-chlorobenzyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14998510.png)
![N-[4-({5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B14998512.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B14998523.png)
![Propyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14998524.png)
![methyl 4-{[(2-methoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14998528.png)
![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998536.png)
![7-Bromo-5-(4-fluorophenyl)-4-(2-iodobenzoyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B14998547.png)
![2-(1-{[(3,5-dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14998550.png)
![N-(pyridin-3-ylmethyl)-Nalpha-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}tryptophanamide](/img/structure/B14998560.png)
![9-(4-chlorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14998574.png)
